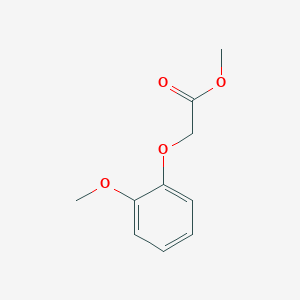

Methyl 2-(2-methoxyphenoxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-methoxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-5-3-4-6-9(8)14-7-10(11)13-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUNZAAMLREFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Organic Chemistry and Ester Compounds

Methyl 2-(2-methoxyphenoxy)acetate, with the chemical formula C10H12O4, is an organic compound classified as a methyl ester. ontosight.ai Its structure is characterized by a methyl group attached to the carboxylate end of 2-(2-methoxyphenoxy)acetic acid. This places it within the broader family of esters, which are prevalent in both nature and synthetic chemistry, known for their characteristic odors and roles as solvents, plasticizers, and intermediates in organic synthesis.

The synthesis of such esters typically involves the esterification of the corresponding carboxylic acid, in this case, 2-(2-methoxyphenoxy)acetic acid, with methanol (B129727). A common synthetic route involves the reaction of 2-methoxyphenol with a chloroacetic acid derivative. ontosight.ai This straightforward method of preparation makes it an accessible compound for research purposes.

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 38768-62-6 |

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.20 g/mol |

| Synonyms | Acetic acid, (2-methoxyphenoxy)-, methyl ester; CHEMBL2261178 |

Academic Significance of the 2 Methoxyphenoxy Acetate Scaffold in Chemical Biology

Established Synthetic Routes to this compound

Traditional synthetic methods provide reliable pathways to this compound, primarily through esterification and alkylation reactions.

Esterification Reactions of Phenolic Precursors

Esterification is a fundamental reaction for the synthesis of esters, including this compound. This approach typically involves the reaction of a phenolic precursor, such as guaiacol (B22219) (2-methoxyphenol), with an appropriate acylating agent.

The reaction of guaiacol with an activated derivative of acetic acid, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a base, leads to the formation of the corresponding ester. This O-acylation is a common strategy for synthesizing aryl esters. asianpubs.org For instance, the synthesis of eugenyl acetate, a structurally related compound, is achieved by reacting eugenol (B1671780) with acetic anhydride in the presence of catalysts like pyridine (B92270) or sodium acetate, yielding the final product. medcraveonline.com A similar principle applies to the synthesis of this compound, where the phenolic hydroxyl group of guaiacol attacks the carbonyl carbon of the acylating agent.

Table 1: Example of Esterification Reaction Conditions for Phenolic Precursors

| Phenolic Precursor | Acylating Agent | Catalyst/Base | Typical Outcome |

|---|---|---|---|

| Guaiacol | Acetic Anhydride | Pyridine | O-acylation to form an acetate ester asianpubs.org |

| Eugenol | Acetic Anhydride | Sodium Acetate (NaOAc) | Formation of Eugenyl Acetate medcraveonline.com |

| Eugenol | Acetic Anhydride | Sodium Hydroxide (B78521) (NaOH) | High yield of Eugenyl Acetate medcraveonline.com |

Alkylation Strategies

Alkylation strategies, particularly the Williamson ether synthesis, represent a versatile and widely used method for constructing the ether linkage present in this compound. masterorganicchemistry.comkhanacademy.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. masterorganicchemistry.com

For the synthesis of this compound, this strategy can be implemented in two primary ways:

Reaction of a Phenoxide with a Haloacetate: Guaiacol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. This potent nucleophile then reacts with a methyl haloacetate (e.g., methyl chloroacetate (B1199739) or methyl bromoacetate). The phenoxide ion attacks the carbon atom bearing the halogen, displacing it to form the ether bond. This is a classic SN2 reaction, which works best with primary alkyl halides. masterorganicchemistry.comyoutube.com

Reaction of a Hydroxyphenylacetate with a Methylating Agent: An alternative, though less common, approach would involve starting with a methyl (2-hydroxyphenyl)acetate (B1239127) precursor. prepchem.com The phenolic hydroxyl group would be deprotonated to form a phenoxide, which would then be alkylated using a methylating agent like methyl iodide or dimethyl sulfate (B86663) to yield the final product.

The Williamson ether synthesis is often carried out using a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, to facilitate the reaction between the aqueous and organic phases. utahtech.edu

Table 2: Key Components in Williamson Ether Synthesis for Aryl Ethers

| Component | Function | Example |

|---|---|---|

| Nucleophile | Attacks the electrophilic carbon | Sodium Guaiacolate (from Guaiacol + Base) masterorganicchemistry.com |

| Electrophile | Carbon atom that undergoes nucleophilic attack | Methyl Bromoacetate arkat-usa.org |

| Base | Deprotonates the alcohol to form the alkoxide | Sodium Hydride (NaH) masterorganicchemistry.com |

| Solvent | Medium for the reaction | Ethanol, Tetrahydrofuran (THF) masterorganicchemistry.comarkat-usa.org |

| Catalyst (Optional) | Facilitates reaction between phases | Tetrabutylammonium Bromide utahtech.edu |

Alternative Synthetic Pathways (e.g., from 2-hydroxyphenyl acetic acid derivatives)

Alternative routes provide flexibility in starting materials. One such pathway begins with 2-hydroxyphenylacetic acid or its ester derivatives.

A straightforward synthesis of methyl (2-hydroxyphenyl)acetate involves the Fischer esterification of 2-hydroxyphenylacetic acid with methanol (B129727) in the presence of an acid catalyst like hydrogen chloride. prepchem.com The resulting methyl (2-hydroxyphenyl)acetate can then be subjected to methylation of the phenolic hydroxyl group as described in the alkylation strategy above to produce this compound.

Furthermore, 2-hydroxyphenylacetic acid itself can be synthesized from more readily available precursors. For example, it can be prepared from (2-chlorophenyl)acetic acid by treatment with an alkali metal hydroxide in the presence of a copper salt catalyst at elevated temperatures. google.com

Green Chemistry Approaches in the Synthesis of Methoxyphenoxy Acetate Derivatives

In recent years, the principles of green chemistry have been increasingly applied to pharmaceutical and chemical synthesis to reduce environmental impact and improve efficiency. stmjournals.comnih.govmdpi.comresearchgate.net

Utilization of Deep Eutectic Solvents and Microwave-Induced Synthesis

Green chemistry encourages the use of safer solvents and energy-efficient methods. stmjournals.commdpi.com Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional volatile organic solvents. eurekaselect.comresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. researchgate.netmdpi.com They are often biodegradable, non-toxic, and can be prepared from renewable resources. researchgate.netmdpi.com The use of DESs as both solvents and catalysts can enhance reaction rates and simplify product purification. eurekaselect.comresearchgate.net

Microwave-assisted synthesis is another key green technology that can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. researchgate.netresearchgate.net The direct interaction of microwaves with the polar molecules in a reaction mixture leads to rapid and uniform heating. The combination of DESs and microwave irradiation represents a powerful green synthetic tool that could be applied to the esterification or alkylation reactions for producing methoxyphenoxy acetate derivatives. For example, microwave-assisted esterification of acetic acid and methanol has been optimized to achieve high conversion rates in significantly shorter times. researchgate.net

Table 3: Comparison of Conventional vs. Green Synthesis Techniques

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Deep Eutectic Solvents |

|---|---|---|---|

| Energy Transfer | Conduction, Convection | Dielectric Heating researchgate.net | N/A (Solvent Property) |

| Heating | Slow, Non-uniform | Rapid, Uniform researchgate.net | Can be used with either heating method |

| Reaction Time | Hours to Days | Minutes to Hours researchgate.net | Can reduce reaction times researchgate.net |

| Solvents | Often Volatile Organic Compounds (VOCs) | Can use green solvents or be solvent-free | Green, often biodegradable, low volatility eurekaselect.comresearchgate.net |

| Environmental Impact | Higher energy consumption, hazardous waste | Reduced energy, often higher atom economy researchgate.net | Reduced toxicity and pollution mdpi.com |

Sustainable Carbonylation Methods for Alkyl Arylacetates

Carbonylation reactions offer an atom-economical route to esters and are a focus of sustainable chemistry. rsc.orgbohrium.com Traditional methods for preparing alkyl arylacetates often involve multiple steps and the use of toxic reagents like sodium cyanide. bohrium.com

Modern sustainable procedures utilize palladium-catalyzed carbonylation of benzyl (B1604629) alcohols or their derivatives. rsc.orgdntb.gov.ua In these methods, a benzyl alcohol can be directly converted into an alkyl arylacetate using carbon monoxide (CO) in the presence of a palladium catalyst and an organic carbonate, which acts as both a green solvent and an in-situ activator. bohrium.comrsc.org This approach avoids the need for halogenated substrates or additives. rsc.orgbohrium.com

Another innovative and safer approach involves the use of CO surrogates. For example, visible-light-driven palladium-catalyzed carbonylation of alkyl halides can be achieved using aryl formates, which serve a dual role as a CO source and a phenoxide source, under mild, room-temperature conditions. nih.gov These advanced carbonylation techniques represent a highly efficient and environmentally benign strategy for the synthesis of the alkyl arylacetate scaffold.

Derivations from Renewable Biomass (e.g., Eugenol)

The use of renewable resources as starting materials in chemical synthesis is a cornerstone of green chemistry. Eugenol, a major component of clove oil, serves as a valuable bio-based precursor for the synthesis of analogues of this compound. gordon.edumasterorganicchemistry.com A notable example is the synthesis of 2-(4-allyl-2-methoxyphenoxy)-N,N-bis(2-hydroxyethyl) acetamide (B32628), a derivative of the target compound's structural family.

The synthetic pathway commences with the isolation of eugenol from clove oil. masterorganicchemistry.com The synthesis of the acetamide derivative from eugenol involves a three-step process:

Alkoxylation: The phenolic hydroxyl group of eugenol is converted to sodium eugenolate using sodium hydroxide. This is followed by a Williamson ether synthesis reaction with α-monochloroacetate to yield eugenyl acetate. gordon.edumasterorganicchemistry.com

Esterification: The resulting eugenyl acetate undergoes esterification with methanol in the presence of a sulfuric acid catalyst to produce methyl eugenol acetate. gordon.edumasterorganicchemistry.com

Amidation: Finally, the methyl eugenol acetate is treated with diethanolamine (B148213) in the presence of a sodium methoxide (B1231860) catalyst to afford the desired 2-(4-allyl-2-methoxyphenoxy)-N,N-bis(2-hydroxyethyl) acetamide. gordon.edumasterorganicchemistry.com

The yields for each step in a reported synthesis are summarized in the table below.

| Reaction Step | Product | Yield (%) |

|---|---|---|

| Alkoxylation | Eugenyl acetate | 70.52 |

| Esterification | Methyl eugenol acetate | 81.36 |

| Amidation | 2-(4-allyl-2-methoxyphenoxy)-N,N-bis(2-hydroxyethyl) acetamide | 72.99 |

Directed Derivatization and Structural Modification Strategies

The core structure of this compound can be systematically modified to explore the structure-activity relationships of its analogues. These derivatization strategies often target the ester functionality or the aromatic ring for the introduction of new chemical moieties.

Synthesis of Acetamide and Thiazolidinedione Derivatives

Acetamide Derivatives: The synthesis of acetamide derivatives from the core phenoxyacetate (B1228835) structure is a common strategy to introduce diverse substituents. chemicalforums.com Generally, this involves the conversion of the methyl ester to a carboxylic acid, followed by amide bond formation with a variety of amines. khanacademy.org The synthesis of novel N-(substituted phenyl)-N-(substituted) acetamide derivatives has been explored for their potential as analgesic agents. khanacademy.org

Thiazolidinedione Derivatives: Thiazolidinediones represent a significant class of heterocyclic compounds with a range of biological activities. The incorporation of a thiazolidinedione moiety onto the phenoxyacetate scaffold can be achieved through several synthetic routes. A common method involves the reaction of a hydrazine (B178648) derivative of the phenoxyacetic acid with an appropriate aldehyde to form a Schiff base, which then undergoes cyclization with thioglycolic acid to yield the 4-thiazolidinone (B1220212) ring. chemicalbook.com Various substituted thiazolidinones have been synthesized and evaluated for their antimicrobial properties. chemicalbook.com

| Derivative Type | General Synthetic Approach | Key Reagents |

|---|---|---|

| Acetamide | Amide bond formation from the corresponding carboxylic acid. | Substituted amines, coupling agents (e.g., DCC, EDC). khanacademy.org |

| Thiazolidinedione | Cyclo-condensation of a Schiff base with mercaptoacetic acid. chemicalbook.com | Aromatic aldehydes, hydrazine hydrate, mercaptoacetic acid. chemicalbook.com |

Incorporation of Quinazolinone Moieties

Quinazolinone is a privileged scaffold in medicinal chemistry, and its fusion with the phenoxyacetate framework has led to the development of compounds with interesting biological profiles. The synthesis of quinazolinone derivatives typically involves the reaction of an anthranilic acid derivative with an appropriate reagent to form the heterocyclic ring system. nih.govyoutube.com For instance, 6-hydroxy-2-methyl-4H-benzo[d] gordon.edukhanacademy.orgoxazin-4-one can be reacted with various primary amines in acetic acid to furnish a series of 6-hydroxy-3-substituted-2-methylquinazolin-4(3H)-ones. nih.gov

| Substituent (at position 3) | Yield (%) | Reference |

|---|---|---|

| Cyclopropyl | 88 | nih.gov |

| 2-Methoxyphenyl | 88 | nih.gov |

| 3-Methoxyphenyl | 92 | nih.gov |

Introduction of Adamantane (B196018) Fragments

The incorporation of bulky, lipophilic adamantane fragments into drug-like molecules is a strategy often employed to enhance their pharmacological properties. Adamantane derivatives of the phenoxyacetate series can be synthesized through various condensation reactions. chemicalbook.com For example, novel hydrazide-hydrazones of 1-adamantanecarboxylic acid have been synthesized by reacting the corresponding hydrazide with various aldehydes and ketones. chemicalbook.com This approach allows for the introduction of the adamantane cage at different positions within the target molecule.

Other Functional Group Transformations and Substitutions

A variety of other functional group transformations can be performed on the basic this compound structure to generate a library of analogues. These can include modifications to the aromatic ring, such as electrophilic aromatic substitution to introduce nitro or halo groups, or transformations of the ester group into other functionalities like hydroxamic acids or other esters. For example, the double bond in eugenol-derived analogues can be transformed into hydroxyether derivatives through epoxidation followed by ring-opening. epa.gov

Structure Activity Relationship Sar Elucidation and Computational Molecular Design

Correlating Structural Features with Biological Efficacy

The biological activity of phenoxy acid derivatives is exceptionally broad, encompassing roles as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netnih.gov For strobilurin analogues like Methyl 2-(2-methoxyphenoxy)acetate, the primary application is as a fungicide. tandfonline.comnih.gov The structure can be deconstructed into three key parts: the pharmacophore (the methyl acetate (B1210297) moiety), an aromatic bridge (the phenoxy group), and a terminal group, which can be modified to modulate activity. researchgate.net

The phenoxy methyl acetate portion of the molecule is fundamental to its mechanism of action. The ether oxygen and the methyl ester group are critical for correct positioning and interaction within the enzyme's active site. However, significant research has focused on modifying the terminal part of the molecule, often replacing the unsubstituted phenyl ring with various heterocyclic systems to enhance biological efficacy. mdpi.comderpharmachemica.com

| Base Scaffold | Modification | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| Phenoxyacetate (B1228835) | Introduction of 1,2,4-triazole (B32235) ring | Many 1,2,4-triazole derivatives possess potent fungicidal and herbicidal activities. The combination with a strobilurin pharmacophore is hypothesized to improve bioactivity. | lew.ro |

| Benzeneacetate | Introduction of 1,3,5-substituted pyrazole (B372694) ring | Led to the creation of novel strobilurin analogues with demonstrated fungicidal properties. | researchgate.net |

| Phenoxyacetamide | Incorporation of quinoline (B57606) or indole (B1671886) heterocycles | Nitrogen-containing heterocycles are known to exhibit a wide variety of biological activities and are key components in medicinal chemistry. | nih.gov |

| General Bioactive Molecules | Presence of five- or six-membered heterocyclic rings | Over 85% of biologically active molecules contain a heterocyclic ring, highlighting their importance in interacting with biological targets. | mdpi.com |

The nature and position of substituents on the aromatic rings are critical determinants of a compound's biological activity. Structure-activity relationship (SAR) studies on phenoxyacetate and related derivatives have consistently shown that even minor modifications can lead to significant changes in efficacy.

For example, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide (B32628) analogues, the presence of halogen-containing substituents was found to enhance anti-inflammatory activity. nih.gov In the context of antifungal agents, research has suggested that the presence of halogens or methyl/methoxy (B1213986) groups, particularly at the ortho or para positions of phenyl moieties, can improve activity against specific pathogens. mdpi.com The synthesis of strobilurin analogues containing a 1,2,4-triazole Schiff base has allowed for a systematic evaluation of various substituents on the terminal aromatic ring. The results indicate that the electronic properties and steric bulk of these substituents directly influence the fungicidal potency against different plant pathogens. lew.ro

| Analogue Substituent (R) | Fungicidal Activity (% Inhibition at 50 mg/L) vs. S. sclerotiorum | Fungicidal Activity (% Inhibition at 50 mg/L) vs. B. cinerea | Reference |

|---|---|---|---|

| 4-CH₃ | 85.2 | 80.1 | lew.ro |

| 4-F | 83.1 | 78.2 | lew.ro |

| 4-Cl | 88.4 | 82.3 | lew.ro |

| 4-Br | 86.5 | 81.6 | lew.ro |

| 2,4-Cl₂ | 90.3 | 85.4 | lew.ro |

Molecular Modeling and Docking Studies

Computational techniques are indispensable tools for elucidating the interactions between ligands like this compound and their biological targets. Molecular docking, in particular, allows for the prediction of binding modes and affinities, guiding the rational design of new and improved derivatives. nih.govbenthamscience.com

Molecular docking simulations are used to predict the binding conformation of a ligand within the active site of its target protein. nih.gov For strobilurin analogues, the target is the Qo binding site of the cytochrome bc1 complex. mdpi.comniscpr.res.in The process involves preparing a three-dimensional structure of the protein, often obtained from a repository like the Protein Data Bank (PDB), and generating multiple conformations of the ligand. nih.govnih.gov

Docking algorithms then place the ligand into the binding site and score the resulting poses based on intermolecular interactions. nih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein. fip.orgmdpi.com For example, docking studies of hybrid fungicides combining strobilurin and SDHI pharmacophores into the cytochrome bc1 complex of Pyricularia oryzae showed a binding mode similar to that of the well-known fungicide azoxystrobin. nih.gov Such insights are crucial for understanding the molecular basis of activity and for designing modifications that enhance binding.

A primary goal of molecular docking is to estimate the binding affinity between a ligand and a protein, which is often expressed as a binding energy score (e.g., in kcal/mol). fip.org A more negative binding energy typically indicates a more stable protein-ligand complex and, potentially, a more potent inhibitor. fip.org These scores allow for the virtual screening of large libraries of compounds and the ranking of potential drug candidates before their synthesis. nih.gov

For instance, a docking study of vanillin (B372448) derivatives against the COX-2 receptor predicted that modifying the phenolic -OH group to create 4-formyl-2-methoxyphenyl-4-chlorobenzoate lowered the binding energy from -4.96 kcal/mol (vanillin) to -8.18 kcal/mol, suggesting improved activity. fip.org While standard docking scores provide a rapid assessment, more rigorous and computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Free Energy Perturbation (FEP) can provide more accurate predictions of relative binding affinities. columbia.edunih.gov

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (Chain A) | -8.18 | Val523, Ala527, Phe518, Leu352 | fip.org |

| Vanillin (parent compound) | COX-2 (Chain A) | -4.96 | Ser530, Tyr385 | fip.org |

| Gallic Acid Derivative (N-octyl gallamide) | JUN (Apoptosis regulator) | -6.23 | Asn152, Lys155, Gln156, Ser159 | nih.gov |

| Gallic Acid Derivative (N-decyl gallamide) | CASP3 (Apoptosis executioner) | -6.19 | Ser209, Trp206, Tyr204 | nih.gov |

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of molecules. researchgate.netnih.gov DFT calculations can provide a highly accurate optimized molecular geometry, which can then be used for further analysis or as an input for docking studies. mdpi.com

Key analyses performed using DFT include the calculation of vibrational frequencies (to compare with experimental IR and Raman spectra) and the characterization of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and more readily able to participate in charge-transfer interactions. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic or nucleophilic attack. mdpi.com Such detailed structural and electronic insights are valuable for a deeper understanding of the molecule's behavior at the atomic level. mdpi.comnih.gov

Rational Design Principles for New Analogues

The rational design of new analogues of this compound is a strategic process aimed at optimizing its biological activity through targeted structural modifications. This process is guided by an understanding of the structure-activity relationships (SAR), which delineate how different chemical moieties of the molecule contribute to its interaction with a biological target. While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles for designing new analogues can be inferred from research on structurally related phenoxyacetate derivatives, which are a well-known class of herbicides. The design of new analogues typically focuses on modifications of the phenyl ring, the ether linkage, and the acetate side chain.

Phenyl Ring Substitutions

The aromatic ring of phenoxyacetate derivatives is a critical component for molecular recognition by the target protein. The nature, position, and number of substituents on the phenyl ring can significantly influence the compound's efficacy and selectivity.

Research on various phenoxyacetate herbicides has demonstrated that the introduction of specific substituents on the phenyl ring can enhance herbicidal activity. For instance, in a series of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones, substitutions on the phenyl ring played a crucial role in their post-emergence herbicidal activity against various weeds. nih.gov Compounds with chloro and methyl substitutions on the phenyl ring, such as 2,4-dichloro and 4-chloro-2-methyl substitution patterns, have been shown to exhibit high herbicidal activity. nih.gov These findings suggest that for analogues of this compound, the introduction of electron-withdrawing groups like halogens (e.g., chlorine, fluorine) or small alkyl groups (e.g., methyl) at specific positions on the phenyl ring could be a key strategy to enhance biological activity.

The 2-methoxy group in the parent compound is an important feature. Its size and electronic properties can influence the conformation of the molecule and its binding affinity. The design of new analogues could explore the replacement of the methoxy group with other alkoxy groups of varying chain lengths or with other functional groups to probe the steric and electronic requirements of the binding site.

Modification of the Acetate Side Chain

The acetate side chain is another key area for structural modification. Changes to the ester functional group can affect the compound's polarity, metabolic stability, and mode of action.

One common strategy is the variation of the alcohol moiety of the ester. Replacing the methyl group in this compound with other alkyl groups (e.g., ethyl, propyl) or with more complex moieties can modulate the compound's lipophilicity and, consequently, its uptake and translocation within the target organism.

Furthermore, the ester linkage itself can be replaced by other functional groups, such as an amide. This would lead to the corresponding phenoxyacetamides. Such a modification significantly alters the electronic and hydrogen-bonding properties of the side chain, which could lead to a different binding mode or selectivity profile. Studies on related compounds have shown that N-substituted phenoxyacetamides can possess significant biological activities.

The following table presents hypothetical data based on the known structure-activity relationships of phenoxyacetate herbicides to illustrate how modifications to the phenyl ring and the acetate side chain could influence the herbicidal activity of this compound analogues.

| Analogue | R1 | R2 | R3 | X | Hypothetical Herbicidal Activity (% Inhibition at a given concentration) |

| 1 | OCH3 | H | H | OCH3 | Moderate |

| 2 | OCH3 | Cl | H | OCH3 | High |

| 3 | OCH3 | H | Cl | OCH3 | High |

| 4 | OCH3 | Cl | Cl | OCH3 | Very High |

| 5 | H | Cl | Cl | OCH3 | High |

| 6 | OCH3 | H | H | NHCH3 | Moderate-High |

| 7 | OCH3 | Cl | Cl | NHCH3 | Very High |

This table is for illustrative purposes and the activity levels are hypothetical.

Computational Molecular Design

Modern drug and herbicide design heavily relies on computational methods to guide the synthesis of new analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights into the rational design process.

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For phenoxyacetate analogues, QSAR models could be developed using various molecular descriptors, such as electronic properties (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and lipophilicity (e.g., logP). These models can then be used to predict the activity of unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates.

Molecular docking simulations can be employed if the three-dimensional structure of the biological target is known. For instance, many phenoxyacetate herbicides target the acetyl-CoA carboxylase (ACCase) enzyme. mdpi.com Docking studies could be used to predict the binding mode of this compound and its analogues within the active site of ACCase. This would allow for the rational design of new analogues with improved binding affinity by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that can be optimized. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, new analogues with appropriate lipophilic substituents could be designed to fill this pocket and enhance binding.

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations Non Human Focus

Abiotic Degradation Processes

Abiotic degradation, driven by non-biological factors, is a critical component of a chemical's environmental persistence. However, specific studies on the abiotic degradation of Methyl 2-(2-methoxyphenoxy)acetate are not available in the public domain.

Hydrolysis Kinetics and Mechanisms

No published studies were identified that investigate the hydrolysis kinetics and mechanisms of this compound. Therefore, its rate of breakdown in water under various pH and temperature conditions remains unknown.

Table 1: Hydrolysis Data for this compound

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Half-life (t½) | No data available | - | - |

| Rate Constant (k) | No data available | - | - |

Photodegradation Pathways and Product Identification

The susceptibility of this compound to degradation by sunlight (photodegradation) has not been documented. There are no available studies that identify the pathways of its photodegradation or the resulting transformation products.

Table 2: Photodegradation Data for this compound

| Parameter | Finding | Conditions | Reference |

|---|---|---|---|

| Photodegradation Rate | No data available | - | - |

| Quantum Yield | No data available | - | - |

Biotic Degradation Mechanisms

The breakdown of chemical compounds by living organisms, particularly microorganisms, is a primary route of environmental attenuation. However, the biotic degradation of this compound has not been a subject of published research.

Microbial Degradation in Environmental Matrices (e.g., Soil Slurry Assays)

There is a lack of research on the microbial degradation of this compound in environmental matrices such as soil or water. Consequently, its persistence and potential for bioaccumulation in these environments are undetermined.

Table 3: Microbial Degradation of this compound in Soil Slurry Assays

| Soil Type | Incubation Time | Degradation (%) | Metabolites Identified | Reference |

|---|

Identification of Degrading Microorganisms and Microbial Communities

As no studies have focused on the microbial degradation of this compound, there is no information available to identify specific microorganisms or microbial communities capable of its breakdown.

Enzymatic Biotransformation and Catabolic Pathways

The enzymatic processes and metabolic pathways that might be involved in the biotransformation and catabolism of this compound have not been elucidated in any published research.

Table 4: Enzymes Involved in the Biotransformation of this compound

| Enzyme Class | Specific Enzyme | Organism Source | Transformation Step | Reference |

|---|

Environmental Persistence and Non-Target Organism Impact

There is currently a significant data gap regarding the environmental persistence and the impact of this compound on non-target organisms. Information on its potential for bioaccumulation, and its effects on a range of organisms from microbes to aquatic and terrestrial wildlife, is not available in the reviewed scientific literature.

Data on Environmental Persistence

No specific data from studies on soil sorption, hydrolysis, photolysis, or biodegradation of this compound were found. Therefore, no data table on its environmental half-life in different compartments (soil, water, air) can be provided.

Data on Ecotoxicological Impact

Similarly, a search for research findings on the toxicity of this compound to non-target organisms yielded no specific results. Consequently, data tables for its effects on organisms such as algae, aquatic invertebrates (like Daphnia), fish, earthworms, and birds cannot be generated.

In the absence of dedicated research, the environmental risks associated with this compound cannot be determined. Future research should prioritize the investigation of its fundamental environmental fate and ecotoxicological parameters to enable a scientifically sound assessment of its potential environmental impact.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating the components of a mixture, allowing for both qualitative and quantitative analysis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. ukessays.commit.edu In the synthesis of Methyl 2-(2-methoxyphenoxy)acetate, TLC allows chemists to observe the consumption of starting materials and the formation of the product over time. youtube.com

A typical TLC analysis involves spotting the reaction mixture onto a silica (B1680970) gel plate, which acts as the stationary phase. ukessays.com The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). rochester.edu The choice of solvent is critical; for instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is often used for compounds of moderate polarity. rsc.org As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. mit.edu

The separation is visualized under UV light, as aromatic compounds like this compound are often UV-active. mit.edu The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying components. mit.edu By comparing the spots of the reaction mixture with those of the starting materials and a pure sample of the product, the progress of the reaction can be effectively monitored. youtube.com The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progression towards completion.

Table 1: TLC Monitoring Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane/Ethyl Acetate (varying ratios) |

| Visualization | UV light (254 nm) |

| Application | Monitoring the conversion of reactants to this compound |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

For precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov This technique offers high resolution and sensitivity, making it ideal for determining the exact concentration of this compound in a sample.

In an HPLC system, a liquid sample is injected into a column packed with a stationary phase (e.g., C18). A high-pressure pump forces a solvent (mobile phase) through the column, leading to the separation of the components. nih.gov The separated components are then detected by a UV detector as they exit the column. The time it takes for a compound to pass through the column is known as its retention time, which is a characteristic identifier.

The area under the peak in the resulting chromatogram is directly proportional to the concentration of the compound. nih.gov By creating a calibration curve using standards of known concentration, the precise amount of this compound in an unknown sample can be determined. nih.gov This is crucial for quality control and for studies requiring accurate concentration measurements.

Table 2: Typical HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Application | Accurate quantification of this compound |

Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. elsevierpure.commdpi.com These features make UPLC particularly well-suited for impurity profiling, which involves the detection and quantification of even trace amounts of impurities in a sample of this compound.

UPLC utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for more efficient separation. mdpi.com The higher pressure capabilities of UPLC systems enable the use of higher flow rates, resulting in faster analysis times without sacrificing resolution. mdpi.com When coupled with a photodiode array (PDA) detector or a mass spectrometer (MS), UPLC can provide comprehensive information about the impurities present, aiding in their identification and characterization. elsevierpure.comnih.gov This is critical for ensuring the purity of the final product and for meeting regulatory standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile and semi-volatile compounds. visionpublisher.info It is particularly valuable for identifying potential degradation products of this compound that may form under various stress conditions (e.g., heat, light, or chemical exposure).

In GC-MS, the sample is first vaporized and separated based on the boiling points and polarities of its components in a long, thin capillary column. unl.edu As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. researchgate.net The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the fragments. By analyzing these fragmentation patterns and comparing them to spectral libraries, the chemical structures of the degradation products can be elucidated. researchgate.netuwa.edu.au

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for elucidating the molecular structure of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the this compound molecule.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shifts of the protons provide information about their electronic environment. For this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the acetate group, the methoxy (B1213986) protons on the phenyl ring, and the methyl protons of the ester group. The integration of these signals corresponds to the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound will give a distinct signal in the spectrum. docbrown.info The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic). For instance, the carbonyl carbon of the ester group is typically observed at a significantly downfield chemical shift (around 160-180 ppm). libretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | 6.8 - 7.2 | Multiplet | 4H |

| -OCH₂- | 4.6 | Singlet | 2H |

| Ar-OCH₃ | 3.8 | Singlet | 3H |

| -COOCH₃ | 3.7 | Singlet | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| C=O (Ester) | ~170 | ||

| Aromatic C-O | ~150 | ||

| Aromatic C-H | 110 - 130 | ||

| -OCH₂- | ~68 | ||

| Ar-OCH₃ | ~56 |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its specific structural features.

Key vibrational frequencies in the IR spectrum of this compound include a strong absorption band typically observed in the range of 1750-1735 cm⁻¹, which is indicative of the C=O stretching of the ester functional group. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The ether linkage (C-O-C) is evidenced by strong stretching bands in the 1250-1000 cm⁻¹ range.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Ester (C=O) | Stretch | 1750 - 1735 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Ether (Ar-O-C) | Asymmetric Stretch | ~1250 |

| Ether (C-O-C) | Symmetric Stretch | ~1040 |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. When coupled with a soft ionization technique like Electrospray Ionization (ESI), it allows for the accurate mass measurement of the intact molecule, often as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺.

For this compound (C₁₀H₁₂O₄), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an observed mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. ESI-MS can also provide structural information through fragmentation analysis, where the molecule is broken down into smaller, characteristic ions.

| Ion | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |

| [C₁₀H₁₂O₄+H]⁺ | 197.0757 | Data not available | Data not available |

| [C₁₀H₁₂O₄+Na]⁺ | 219.0577 | Data not available | Data not available |

Specific experimental data for observed m/z and mass accuracy are not publicly available in the searched resources.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for molecules containing chromophores, such as aromatic rings and carbonyl groups. The UV-Visible spectrum of this compound in a suitable solvent, like methanol (B129727) or ethanol, would show absorption maxima (λ_max) corresponding to electronic transitions within the molecule. The benzene (B151609) ring is the primary chromophore, and its absorption is influenced by the methoxy and acetate substituents.

| Solvent | λ_max (nm) | Molar Absorptivity (ε) |

| Data not available | Data not available | Data not available |

Specific experimental data for λ_max and molar absorptivity are not publicly available in the searched resources.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₁₀H₁₂O₄) to verify the purity and empirical formula of the sample.

| Element | Theoretical % | Found % |

| Carbon (C) | 61.22 | Data not available |

| Hydrogen (H) | 6.16 | Data not available |

| Oxygen (O) | 32.62 | Data not available |

Specific experimental data for the found elemental percentages are not publicly available in the searched resources.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. To perform this analysis, a single crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles. This technique provides unambiguous proof of the compound's connectivity and conformation in the solid state.

| Crystal System | Space Group | Unit Cell Dimensions |

| Data not available | Data not available | Data not available |

Crystallographic data for this compound are not publicly available in the searched resources.

Future Research Directions and Applications in Chemical Science Non Human Clinical Focus

Innovations in Synthetic Pathways for Sustainable Production

The traditional synthesis of Methyl 2-(2-methoxyphenoxy)acetate often involves the esterification of 2-methoxyphenol with derivatives of chloroacetic acid. ontosight.ai Current research is geared towards developing more sustainable and efficient synthetic routes. These innovative approaches aim to minimize waste, reduce energy consumption, and utilize greener solvents and catalysts. Key areas of innovation include flow chemistry processes, which can offer better control over reaction conditions and improve yield and purity, and the investigation of biocatalysis to replace traditional chemical catalysts with enzymes, thereby promoting milder reaction conditions and higher selectivity.

Exploration of Novel Biological Targets and Therapeutic Areas

While direct human clinical applications are not the focus, the inherent biological activity of the methoxyphenoxy moiety makes this compound and its analogs subjects of significant research interest. ontosight.ai The core structure is a scaffold for developing new molecules with potential therapeutic properties. Research is actively exploring the anti-inflammatory, antimicrobial, and anticancer potential of derivatives. ontosight.ai The goal is to identify novel biological targets and understand the structure-activity relationships that could lead to new classes of therapeutic agents for various diseases.

Integration of Advanced Computational and Experimental Approaches for Drug Discovery

The discovery and development of new chemical entities are being revolutionized by the integration of computational and experimental techniques. For this compound and its derivatives, in silico methods such as molecular docking and virtual screening are employed to predict their interaction with biological targets. These computational predictions are then validated through high-throughput experimental screening. This synergistic approach accelerates the identification of lead compounds and provides deeper insights into their mechanisms of action, streamlining the discovery pipeline.

Development of Environmentally Benign Formulations and Remediation Strategies

With an increasing emphasis on environmental stewardship, research is underway to develop eco-friendly formulations of this compound for its various applications. This includes the use of biodegradable polymers and green solvents to create formulations that have a minimal environmental footprint. Furthermore, studies are being conducted to devise effective remediation strategies for the removal of this compound and its byproducts from the environment, should contamination occur. These strategies encompass bioremediation techniques and advanced oxidation processes.

Expanding the Scope of Analogues for Diverse Applications (e.g., Agricultural, Specialty Chemicals)

The versatility of the this compound structure lends itself to the development of analogs for a wide range of applications beyond the pharmaceutical realm. In agriculture, derivatives are being investigated for their potential as herbicides, fungicides, or plant growth regulators. In the specialty chemicals sector, its unique physicochemical properties are being harnessed to create new polymers, resins, and other materials with tailored characteristics. This expansion into diverse fields underscores the broad utility and potential of this chemical scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(2-methoxyphenoxy)acetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves esterification of 2-methoxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Key steps include refluxing the mixture for 4–6 hours, followed by quenching in ice water to precipitate the product. Recrystallization from ethanol improves purity . Optimization strategies include adjusting molar ratios (e.g., excess methanol), using flow reactors for scalability, and employing catalysts like p-toluenesulfonic acid to enhance reaction rates .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Characterization employs a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to verify ester and methoxy group positions.

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation (e.g., calculated 434.4 g/mol for derivatives) .

- Chromatography : HPLC with UV detection to assess purity (>95%) and identify byproducts from incomplete esterification .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The methoxy group at the ortho position creates steric hindrance, slowing nucleophilic attack. Electronic effects from the electron-donating methoxy group activate the phenoxy ring toward electrophilic substitution but deactivate ester groups toward nucleophiles. Kinetic studies using sodium hydride (NaH) in aprotic solvents (e.g., DMF) reveal rate constants dependent on substituent positioning, validated via Hammett plots .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

- Methodological Answer : Some studies report antimicrobial activity, while others show no efficacy. These discrepancies arise from variations in:

- Test strains : Gram-positive bacteria (e.g., S. aureus) vs. Gram-negative (e.g., E. coli).

- Derivative functionalization : Hydroxy vs. amino substituents altering hydrogen-bonding capacity .

- Resolution : Standardized MIC assays (CLSI guidelines) and comparative studies using isogenic bacterial strains are recommended .

Q. How can computational modeling predict the interaction of this compound with enzyme active sites?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding affinities to targets like cyclooxygenase-2 (COX-2). The methoxy and ester groups form hydrogen bonds with catalytic residues (e.g., Tyr385). Free energy calculations (MM-PBSA) validate stability, while MD simulations (>100 ns) assess conformational dynamics .

Q. What are the challenges in scaling up this compound synthesis, and how can continuous flow systems address them?

- Methodological Answer : Batch processes face issues with heat dissipation and byproduct accumulation. Continuous flow reactors improve:

- Temperature control : Precise thermal management via microchannels.

- Yield : 85–90% vs. 70–75% in batch, due to reduced side reactions.

- Sustainability : Solvent recycling and reduced waste .

Data-Driven Research Questions

Q. What analytical techniques are critical for resolving isomeric impurities in this compound?

- Methodological Answer :

- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers.

- 2D NMR (COSY, NOESY) : Identifies spatial proximity of methoxy and ester groups to distinguish regioisomers.

- X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies show:

- Hydrolysis : Rapid degradation at pH >8 (ester cleavage to carboxylic acid).

- Solvent effects : Half-life increases in aprotic solvents (e.g., acetonitrile: t₁/₂ = 72 hrs vs. water: t₁/₂ = 4 hrs).

- Mitigation : Buffered solutions (pH 5–6) and lyophilization for long-term storage .

Case Study: Application in Drug Delivery Systems

Q. How can this compound derivatives be engineered for controlled drug release?

- Methodological Answer :

- Prodrug design : Esterases cleave the ester bond, releasing active drugs (e.g., NSAIDs).

- Polymer conjugation : PEGylation improves solubility and extends circulation time.

- In vitro testing : Franz diffusion cells assess release kinetics across synthetic membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.